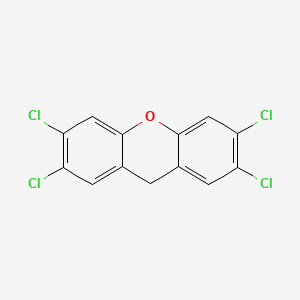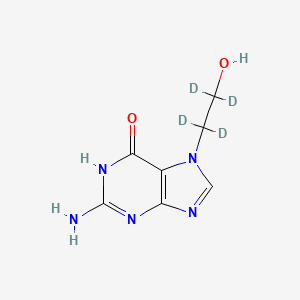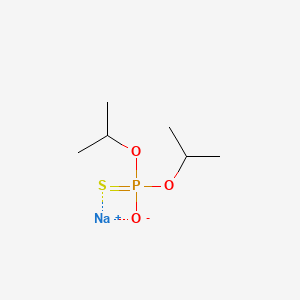
(R)-Orphenadrine Citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Orphenadrine Citrate is a chiral form of Orphenadrine, a compound commonly used as a muscle relaxant and anticholinergic agent. It is primarily used to relieve pain and discomfort caused by strains, sprains, and other muscle injuries. The compound works by blocking certain nerve impulses (or pain sensations) that are sent to the brain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Orphenadrine Citrate involves several steps, starting from the basic organic compounds. The process typically includes the following steps:
Formation of Orphenadrine Base: This involves the reaction of 2-methylbenzhydryl chloride with N,N-dimethylaminoethanol in the presence of a base such as sodium hydroxide.
Resolution of Racemic Mixture: The racemic mixture of Orphenadrine is then resolved into its enantiomers using chiral resolution techniques, often involving the use of chiral acids or chromatography.
Industrial Production Methods: Industrial production of ®-Orphenadrine Citrate follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow chemistry and automated resolution processes.
化学反応の分析
Types of Reactions: ®-Orphenadrine Citrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the structure of Orphenadrine, potentially altering its pharmacological properties.
Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various metabolites and derivatives of Orphenadrine, which may have different pharmacological activities.
科学的研究の応用
®-Orphenadrine Citrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Industry: It is used in the formulation of pharmaceuticals and as a reference standard in quality control processes.
作用機序
®-Orphenadrine Citrate exerts its effects primarily through its anticholinergic activity. It blocks the action of acetylcholine, a neurotransmitter, at muscarinic receptors in the central and peripheral nervous systems. This leads to muscle relaxation and pain relief. Additionally, it has antihistaminic and local anesthetic properties, contributing to its overall therapeutic effects.
類似化合物との比較
Diphenhydramine: Another anticholinergic agent with similar muscle relaxant properties.
Cyclobenzaprine: A muscle relaxant with a similar mechanism of action but different chemical structure.
Methocarbamol: Another muscle relaxant used for similar indications.
Uniqueness: ®-Orphenadrine Citrate is unique due to its chiral nature, which can result in different pharmacokinetics and pharmacodynamics compared to its racemic mixture or other similar compounds. Its combination of anticholinergic, antihistaminic, and local anesthetic properties also distinguishes it from other muscle relaxants.
特性
分子式 |
C24H31NO8 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC名 |
N,N-dimethyl-2-[(R)-(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t18-;/m1./s1 |
InChIキー |
MMMNTDFSPSQXJP-GMUIIQOCSA-N |
異性体SMILES |
CC1=CC=CC=C1[C@@H](C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)






![6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B13446185.png)
